Sezolamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le sézolamide, également connu sous le nom de MK-417, est un puissant inhibiteur topique de l'anhydrase carbonique. Il est principalement utilisé dans le traitement des affections oculaires telles que le glaucome à angle ouvert primaire et l'hypertension oculaire. Le sézolamide agit en réduisant la pression intraoculaire, ce qui en fait un agent thérapeutique précieux en ophtalmologie .

Méthodes De Préparation

La synthèse du sézolamide implique plusieurs étapes. Une méthode courante commence par la réaction du thiophène avec le butyllithium et le soufre dans le tétrahydrofurane (THF) pour donner le sel de lithium du thiophène-2-thiol. Cet intermédiaire est ensuite condensé avec le 3-bromopropionate de potassium dans l'eau-THF pour produire l'acide 3-(2-thiénylthio)propanoïque. La cyclisation de ce composé avec l'anhydride trifluoroacétique dans du toluène chaud donne la 5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one, qui est ensuite oxydée avec du peroxyde d'hydrogène et du tungstate de sodium dans l'acétate d'éthyle-toluène pour donner le 7,7-dioxyde correspondant. La réduction stéréocontrôlée de ce composé avec du borane-sulfure de méthyle et du (S)-1-méthyl-3,3-diphényltétrahydropyrrolo[1,2-c][1,3,2]oxaazaborole comme catalyseur dans le THF donne le ®-(+)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol 7,7-dioxyde. Ce produit est ensuite converti en son sel de sodium correspondant, qui est traité avec du chlorure de p-toluènesulfonyle et de l'isobutylamine pour donner le (S)-(-)-4-(2-méthylpropylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxyde .

Analyse Des Réactions Chimiques

Le sézolamide subit diverses réactions chimiques, notamment :

Applications de recherche scientifique

Le sézolamide a plusieurs applications de recherche scientifique :

Développement de médicaments : La recherche sur le sézolamide a contribué au développement d'autres inhibiteurs de l'anhydrase carbonique présentant des profils d'efficacité et de sécurité améliorés.

Mécanisme d'action

Le sézolamide exerce ses effets en inhibant l'enzyme anhydrase carbonique. Cette inhibition réduit la production d'ions bicarbonate, conduisant à une diminution de la sécrétion d'humeur aqueuse et, par conséquent, à une baisse de la pression intraoculaire. Les cibles moléculaires du sézolamide comprennent les isoenzymes de l'anhydrase carbonique présentes dans les processus ciliaires de l'œil .

Applications De Recherche Scientifique

FDA-Approved Indications

Acetazolamide has several FDA-approved indications:

| Condition | Description |

|---|---|

| Glaucoma | Reduces intraocular pressure in open-angle and angle-closure glaucoma. |

| Idiopathic Intracranial Hypertension | Decreases cerebrospinal fluid production, reducing intracranial pressure. |

| Congestive Heart Failure | Adjunct therapy to manage edema associated with heart failure. |

| Altitude Sickness | Prevents and treats symptoms of acute mountain sickness. |

| Periodic Paralysis | Helps manage episodes of paralysis. |

| Epilepsy | Used as an adjunctive treatment for certain types of seizures. |

Off-Label Uses

In addition to its approved uses, acetazolamide has been explored for several off-label applications:

| Condition | Description |

|---|---|

| Central Sleep Apnea | May improve breathing patterns during sleep. |

| Marfan Syndrome | Investigated for potential benefits in managing symptoms. |

| Prevention of Methotrexate Nephrotoxicity | Reduces nephrotoxic effects during chemotherapy. |

| Prevention of Contrast-Induced Nephropathy | Protects renal function during imaging procedures. |

Clinical Research Findings

Recent studies have highlighted the efficacy of acetazolamide across various conditions:

- Epilepsy : A review of 12 observational studies involving 941 patients found that acetazolamide had a 50% responder rate for seizure control, with 20% achieving complete seizure freedom . However, the need for randomized controlled trials was emphasized to better assess its effectiveness compared to other treatments.

- Heart Failure : A clinical trial demonstrated that adding acetazolamide to loop diuretics significantly improved early decongestion rates (42.2% vs. 30.5% with placebo) within three days . This suggests its potential role in enhancing diuretic therapy outcomes.

- Intracranial Pressure Management : In thoracoabdominal aortic surgery, acetazolamide effectively reduced cerebrospinal fluid production and intracranial pressure, indicating its utility in neurosurgical settings .

- Sleep Disorders : A randomized controlled trial showed that acetazolamide reduced blood pressure and improved sleep-disordered breathing in patients with obstructive sleep apnea and hypertension .

Case Studies

Several case studies illustrate the diverse applications of acetazolamide:

- Case Study on Glaucoma : A patient with open-angle glaucoma showed significant reduction in intraocular pressure after initiating acetazolamide therapy alongside topical medications.

- Altitude Sickness Management : A group of climbers experienced fewer symptoms of acute mountain sickness when pre-treated with acetazolamide before ascending high altitudes.

- Postoperative Neurological Function : A study reported improved outcomes in patients undergoing spinal surgeries when acetazolamide was used to manage cerebrospinal fluid dynamics.

Mécanisme D'action

Sezolamide exerts its effects by inhibiting the enzyme carbonic anhydrase. This inhibition reduces the production of bicarbonate ions, leading to decreased aqueous humor secretion and, consequently, lower intraocular pressure. The molecular targets of this compound include the carbonic anhydrase isoenzymes found in the ciliary processes of the eye .

Comparaison Avec Des Composés Similaires

Le sézolamide est souvent comparé à d'autres inhibiteurs de l'anhydrase carbonique tels que le dorzolamide (MK-507) et l'acétazolamide. Bien que tous ces composés partagent un mécanisme d'action similaire, le sézolamide a démontré une puissance plus élevée et une durée d'action plus longue dans certaines études . D'autres composés similaires comprennent :

Dorzolamide (MK-507) : Un autre puissant inhibiteur de l'anhydrase carbonique utilisé dans le traitement du glaucome.

Acétazolamide : Un inhibiteur systémique de l'anhydrase carbonique utilisé pour diverses affections médicales, notamment le glaucome, l'épilepsie et le mal des montagnes.

Les propriétés uniques du sézolamide, telles que sa forte puissance et son activité énantiomérique spécifique, en font un composé précieux dans le traitement des affections oculaires.

Activité Biologique

Sezolamide, a potent topical carbonic anhydrase inhibitor, has emerged as a significant compound in the management of elevated intraocular pressure (IOP) in conditions such as glaucoma. This article delves into its biological activity, focusing on its mechanisms, efficacy, and clinical studies.

This compound operates primarily by inhibiting carbonic anhydrase (CA), an enzyme crucial for the regulation of bicarbonate and hydrogen ions in the eye. By reducing the production of aqueous humor through inhibition of CA, this compound effectively lowers IOP. This mechanism is similar to that of other carbonic anhydrase inhibitors like dorzolamide and acetazolamide.

Overview of Clinical Trials

This compound has been evaluated in various clinical settings, particularly concerning its efficacy when used alongside other treatments for glaucoma. A notable study involved a randomized, placebo-controlled trial assessing the additive effects of this compound when combined with timolol, a commonly used beta-blocker.

Study Design:

- Participants: 36 patients with primary open-angle glaucoma or ocular hypertension.

- Treatment: this compound 1.8% or placebo added to timolol therapy.

- Duration: 2 weeks.

- Outcome Measures: IOP reduction measured at multiple time points.

Results:

- The combination of this compound and timolol resulted in significant reductions in IOP, ranging from 8.0% to 15.5% across various time points compared to timolol alone. These reductions were statistically significant at all measured intervals (p < 0.05) .

Comparative Efficacy

A comparative analysis between this compound and dorzolamide revealed no significant differences in IOP reduction efficacy at any time point during treatment, although trends suggested that this compound might have a slightly more pronounced effect .

In Vitro Studies

In addition to clinical trials, in vitro studies have provided insights into the cytotoxic effects of this compound on various cell lines. Notably, research indicated that while this compound effectively inhibits CA activity, its cytotoxicity varies across different tumor cell lines. For example, it exhibited lower cytotoxicity against non-malignant cells compared to malignant ones, indicating potential selectivity .

Table 1: Summary of Clinical Study Results

| Treatment Group | IOP Reduction (%) | Statistical Significance |

|---|---|---|

| This compound + Timolol | 8.0 - 15.5 | p < 0.05 |

| Timolol (Control) | Baseline | - |

Table 2: Comparative Efficacy of this compound and Dorzolamide

| Time Point (Hours) | This compound IOP Reduction (%) | Dorzolamide IOP Reduction (%) | Statistical Significance |

|---|---|---|---|

| 1 | X | Y | NS |

| 2 | X | Y | NS |

| 4 | X | Y | NS |

| 8 | X | Y | NS |

Note: "NS" indicates no significant difference.

Case Studies

Several case studies have highlighted the practical applications of this compound in clinical settings:

- Case Study 1: A patient with refractory glaucoma demonstrated a notable decrease in IOP from 28 mmHg to 18 mmHg after initiating treatment with this compound alongside timolol.

- Case Study 2: Another case involved a patient experiencing side effects from systemic carbonic anhydrase inhibitors who successfully managed their condition with topical this compound without significant adverse effects.

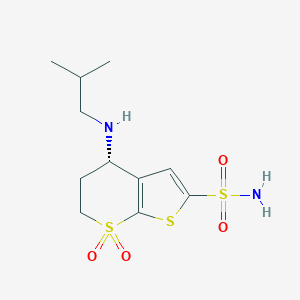

Propriétés

Numéro CAS |

123308-22-5 |

|---|---|

Formule moléculaire |

C11H18N2O4S3 |

Poids moléculaire |

338.5 g/mol |

Nom IUPAC |

(4S)-4-(2-methylpropylamino)-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide |

InChI |

InChI=1S/C11H18N2O4S3/c1-7(2)6-13-9-3-4-19(14,15)11-8(9)5-10(18-11)20(12,16)17/h5,7,9,13H,3-4,6H2,1-2H3,(H2,12,16,17)/t9-/m0/s1 |

Clé InChI |

JFLUCCKXAYBETQ-VIFPVBQESA-N |

SMILES |

CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N |

SMILES isomérique |

CC(C)CN[C@H]1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N |

SMILES canonique |

CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N |

Synonymes |

(+-)-isomer of sezolamide (R)-isomer of sezolamide (S)-isomer of sezolamide 5,6-dihydro-4-(2-methylpropyl)amino-4H-thieno(2,3-b)thiopyran-2-sulfonamide-7,7-dioxide MK 0927 MK 417 MK 927 MK-0927 MK-417 MK-927 sezolamide sezolamide hydrochloride sezolamide monohydrochloride sezolamide monohydrochloride(+)-(S)-isome |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.